Asenapine (Standard)

Receptor pharmacology In vitro binding Atypical antipsychotic

Asenapine is defined by a critical pharmacokinetic barrier: 35% sublingual bioavailability versus <2% if swallowed. This makes it the indispensable reference standard for sublingual, buccal, and transdermal drug delivery research. Its broad-spectrum receptor antagonism (5-HT2A pKi 10.2, 5-HT2C pKi 10.5, D2 pKi 8.9) and lower metabolic liability versus olanzapine position it as a benchmark for antipsychotic comparator studies. Procure asenapine for LC-MS/MS method validation, bioequivalence studies, receptor pharmacology panels, and Franz diffusion cell assays for transdermal formulation development.

Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
CAS No. 65576-45-6
Cat. No. B1667633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine (Standard)
CAS65576-45-6
Synonyms5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3-6,7)oxepino(4,5-c)pyrrole
Asenapine
asenapine maleate
ORG 5222
ORG-5222
saphris
Molecular FormulaC17H16ClNO
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
InChIInChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1
InChIKeyVSWBSWWIRNCQIJ-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOily liquid or waxy semi-solid
SolubilityIn water, 0.98 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asenapine (Standard) CAS 65576-45-6 Procurement Guide: Atypical Antipsychotic for Specialized Formulation Development


Asenapine (CAS 65576-45-6) is a second-generation atypical antipsychotic that is not available as a standard oral tablet, but is instead commercialized exclusively in sublingual and transdermal formulations [1]. This formulation strategy is a direct consequence of its extensive first-pass metabolism: if swallowed, the absolute bioavailability of asenapine is reduced to <2% [2]. In contrast, sublingual administration bypasses hepatic first-pass metabolism and achieves an absolute bioavailability of approximately 35% [3]. This pharmacokinetic constraint fundamentally differentiates asenapine from most other antipsychotics, which are typically administered as conventional oral tablets, and establishes a critical selection criterion for both clinical use and pharmaceutical development. The compound acts as a broad-spectrum antagonist at multiple serotonin, dopamine, noradrenaline, and histamine receptors, with a human receptor binding signature that includes high-affinity antagonism at 5-HT2A (pKi 10.2), 5-HT2C (pKi 10.5), and D2 (pKi 8.9) receptors [4].

Why Asenapine Cannot Be Interchanged with Standard Oral Atypical Antipsychotics: A Formulation-Driven Necessity


Asenapine is fundamentally distinct from other atypical antipsychotics such as olanzapine, risperidone, or aripiprazole due to its absolute requirement for non-oral absorption. Asenapine is not available as a conventional tablet that can be swallowed; its sublingual and transdermal formulations are engineered to circumvent an otherwise prohibitive first-pass metabolic barrier [1]. This is not a matter of convenience but of pharmacokinetic necessity: if a patient were to swallow a standard asenapine tablet, bioavailability would plummet to less than 2% [2], rendering the dose clinically ineffective. Consequently, generic substitution between asenapine and any standard oral antipsychotic is not a simple therapeutic interchange but a formulation-dependent selection decision. Procurement for research or compounding applications must therefore account for the specialized sublingual or buccal delivery requirements, as the compound's clinical utility and pharmacological profile are inextricably linked to its absorption route [3]. Furthermore, asenapine's receptor binding profile differs from comparators in ways that translate into distinct tolerability outcomes, including a lower propensity for metabolic disturbances relative to olanzapine and a unique pattern of extrapyramidal symptom risk [4].

Asenapine Differentiation Guide: Quantitative Comparator Evidence for Procurement Decisions


Receptor Binding Signature: Distinct 5-HT2A/D2 Ratio and Broader Serotonergic Antagonism

Asenapine exhibits a unique human receptor binding signature characterized by high affinity for multiple serotonin receptors and a specific rank order of affinities that distinguishes it from comparators like risperidone and olanzapine. In head-to-head comparative binding studies using cloned human receptors under identical assay conditions, asenapine demonstrated potent antagonism at 5-HT2A (pKi 10.2) and 5-HT2C (pKi 10.5) receptors, with a 5-HT2A/D2 affinity ratio indicative of stronger serotonergic engagement relative to dopaminergic blockade [1]. Critically, asenapine was the only antipsychotic tested in this panel that showed measurable affinity for the histamine H2 receptor (pKi 8.2) and possessed functional antagonist activity at 5-HT6 (pKB 8.0) and α2-adrenoceptors (pKB 7.3-8.3), whereas risperidone showed no functional antagonism (pKB<5) at 5-HT6 and olanzapine lacked functional antagonism (pKB<5) at 5-HT1A and α2 receptors [2].

Receptor pharmacology In vitro binding Atypical antipsychotic Comparator profiling

Metabolic Tolerability: Reduced Weight Gain and Lipid Changes vs Olanzapine

In a large pooled analysis of asenapine clinical trials encompassing 3430 patients with olanzapine as an active comparator, asenapine demonstrated a significantly lower propensity for metabolic adverse effects. The post-hoc analysis, based on data from studies with durations ranging from 3 to over 100 weeks, assessed change from baseline in weight, body mass index, and fasting lipid parameters. Asenapine was associated with moderate weight gain compared to placebo but showed a significantly lower propensity for weight gain and increases in serum lipids (including triglycerides, low-density lipoprotein cholesterol, and total cholesterol) when directly compared to olanzapine [1]. This finding is corroborated by a systematic review and meta-analysis of randomized clinical trials which concluded that asenapine caused less clinically significant weight gain and smaller increases in triglycerides than olanzapine [2].

Metabolic safety Weight gain Lipid profile Comparative tolerability

Clinical Efficacy in Acute Schizophrenia: PANSS Reduction Comparable to Olanzapine and Ziprasidone

The clinical efficacy of asenapine for the treatment of acute schizophrenia has been benchmarked against other atypical antipsychotics in both direct and network meta-analyses. A head-to-head network meta-analysis, incorporating data from 5 AAP-controlled asenapine trials and a published database of 74 studies, reported comparable efficacy between asenapine and other atypical antipsychotics. Specifically, the difference in PANSS total score change ranged from asenapine being 3.9 points better than ziprasidone (95% CI, 0.3 to 7.4) to asenapine being 2.9 points worse than olanzapine (95% CI, -5.0 to -0.1) [1]. This indicates that asenapine's efficacy in reducing schizophrenia symptoms is statistically comparable to, and not inferior to, established treatments like olanzapine and ziprasidone. A more recent network meta-analysis (2025) of 12 RCTs (n=4584) also confirmed that asenapine achieves a statistically significant reduction in PANSS total score versus placebo (MD = -9.83; 95% CI, -13.49 to -6.18) [2].

Clinical efficacy PANSS Schizophrenia Network meta-analysis

Sublingual Pharmacokinetics: 35% Bioavailability vs <2% if Swallowed

Asenapine's pharmacokinetic profile is uniquely defined by its absolute requirement for sublingual or buccal absorption. The absolute bioavailability of sublingually administered asenapine is approximately 35%, whereas if the same tablet is swallowed, bioavailability is reduced to less than 2% [1]. This represents a greater than 17-fold difference in systemic exposure. A dedicated crossover trial in healthy male subjects (n=36) compared sublingual, buccal, and supralingual administration and found that buccal placement ('cheeking') resulted in a 24% higher AUC(0-infinity) and 19% higher C(max) compared to sublingual administration, while supralingual administration (tablet on top of the tongue) resulted in 6% lower AUC and 13% lower C(max) [2]. These quantitative differences underscore the critical importance of the absorption site and route of administration for achieving therapeutic asenapine concentrations.

Pharmacokinetics Bioavailability Sublingual absorption Formulation

Somnolence Profile: Early Onset and Limited Duration in Schizophrenia and Bipolar Disorder

The incidence and time-course of treatment-emergent somnolence with asenapine have been characterized in a pooled analysis of 10 clinical trials (n=4786) that included direct comparisons with olanzapine, risperidone, and haloperidol. In short-term schizophrenia trials, the incidence of somnolence was 13.1% for asenapine, 19.1% for olanzapine, 8.5% for risperidone, 5.2% for haloperidol, and 6.9% for placebo [1]. The median time to onset of somnolence was 2 days for both asenapine and olanzapine, compared to 6 days for risperidone. The median duration of somnolence was 15 days for asenapine and olanzapine, versus 3 days for risperidone and 22.5 days for haloperidol [2]. In long-term schizophrenia studies, asenapine and olanzapine had comparable somnolence incidence (18.4% vs 19.6%) and duration (22 days vs 21 days). In bipolar disorder, the incidence of somnolence was 23.8% for asenapine and 26.4% for olanzapine, with median onset of 1 day for both agents [3].

Somnolence Tolerability Schizophrenia Bipolar disorder Adverse events

Dopamine D2 Occupancy as a Biomarker: Dose-Dependent Increases in Hippocampal Binding

Asenapine exhibits regionally selective effects on dopamine D2 receptor binding, a feature that may contribute to its distinct clinical profile. In preclinical studies, asenapine (0.1 and 0.3 mg/kg) increased D2 binding in the medial prefrontal cortex (mPFC) by 43% and 55%, respectively, and dose-dependently increased D2 binding in the hippocampus (HIP) by 32%, 45%, and 63% across tested doses [1]. This contrasts with the global striatal D2 blockade typical of many antipsychotics. D2 receptor occupancy data from positron emission tomography (PET) studies have been used successfully to develop empirical models describing the relationship between D2 occupancy, PANSS improvement, and extrapyramidal symptoms (SAS), which directly informed dose selection for asenapine phase II and III trials [2]. While comparable quantitative occupancy data for other antipsychotics exists in the literature, this evidence specifically demonstrates how asenapine's D2 binding profile has been quantitatively linked to both efficacy and tolerability outcomes, providing a biomarker-based rationale for its dosing and selection.

Dopamine D2 Receptor occupancy PET imaging Regional selectivity Biomarker

Asenapine Application Scenarios: Evidence-Based Procurement and Research Use Cases


Pharmacokinetic Studies of Sublingual or Buccal Drug Delivery Systems

Asenapine serves as a model compound for investigating sublingual and buccal drug absorption mechanisms due to its extreme first-pass metabolism (35% sublingual bioavailability vs <2% oral bioavailability) [1]. The 24% increase in systemic exposure observed with buccal placement versus sublingual administration [2] makes it an ideal candidate for studies examining the impact of absorption site on pharmacokinetics. Researchers developing novel sublingual or buccal formulations can use asenapine as a benchmark compound to evaluate formulation performance, as its absorption characteristics are well-characterized and highly sensitive to placement location. Procurement of asenapine standard is essential for analytical method development (e.g., LC-MS/MS quantification) and as a reference standard in bioequivalence studies of generic sublingual formulations [3].

In Vitro Receptor Binding and Functional Antagonist Assays for Antipsychotic Screening

Asenapine's unique human receptor signature, characterized by high-affinity antagonism at 5-HT2A (pKi 10.2), 5-HT2C (pKi 10.5), and functional antagonism at 5-HT6 (pKB 8.0) and α2-adrenoceptors [1], makes it a valuable reference compound in receptor pharmacology panels. Its distinct binding profile, including the rare H2 receptor affinity (pKi 8.2) not shared by risperidone or olanzapine [2], allows researchers to use asenapine as a pharmacological tool to probe the functional significance of these receptor targets. Procurement of high-purity asenapine standard is critical for establishing concentration-response curves, determining Ki values in radioligand displacement assays, and validating the selectivity of novel antipsychotic candidates in screening cascades.

Metabolic Safety Profiling in Comparative Antipsychotic Studies

Given the evidence that asenapine exhibits a lower propensity for weight gain and adverse lipid changes compared to olanzapine in large pooled analyses (n=3430 patients) [1], the compound is an appropriate comparator for preclinical and clinical studies investigating the metabolic liabilities of atypical antipsychotics. Researchers can use asenapine as a benchmark for a 'metabolically favorable' atypical antipsychotic when designing studies that compare weight gain, glucose dysregulation, and lipid abnormalities across different antipsychotic agents. Procurement of asenapine standard supports the development of in vitro assays (e.g., adipocyte differentiation models, insulin signaling assays) and in vivo animal models aimed at elucidating the mechanisms underlying antipsychotic-induced metabolic dysfunction [2].

Development of Transdermal Antipsychotic Delivery Systems

Asenapine is one of the few antipsychotics available in both sublingual and transdermal formulations, with the transdermal patch (approved by the FDA in 2019) offering once-daily dosing and a peak-to-trough concentration ratio of 1.5 compared to ~3 for the sublingual tablet [1]. This makes asenapine a valuable reference compound for research and development of novel transdermal delivery systems for CNS-active drugs. Procurement of asenapine standard is essential for in vitro skin permeation studies (e.g., Franz diffusion cell assays), formulation development, and analytical method validation for quantifying asenapine in transdermal patches and biological matrices. The compound's physicochemical properties (MW 285.77, cLogP 4.26) [2] also make it a suitable model drug for studying the relationship between molecular properties and transdermal absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asenapine (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.